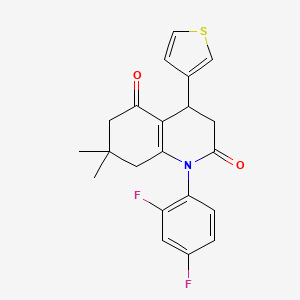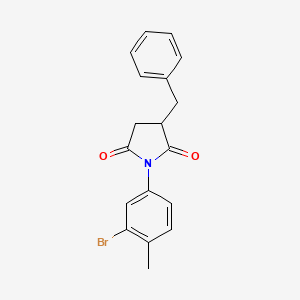![molecular formula C25H25NO B15005211 (2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone](/img/structure/B15005211.png)
(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone is a complex organic compound characterized by its unique structure, which includes a 3-methylphenyl group and a 2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with 2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinoline under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)ethanone: shares similarities with other compounds containing the benzo[f]isoquinoline moiety, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H25NO |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
(2Z)-1-(3-methylphenyl)-2-(2,2,3-trimethyl-1H-benzo[f]isoquinolin-4-ylidene)ethanone |
InChI |
InChI=1S/C25H25NO/c1-17-8-7-10-19(14-17)24(27)15-23-21-13-12-18-9-5-6-11-20(18)22(21)16-25(2,3)26(23)4/h5-15H,16H2,1-4H3/b23-15- |
Clave InChI |
GQWPXPNJPMISIK-HAHDFKILSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)/C=C\2/C3=C(CC(N2C)(C)C)C4=CC=CC=C4C=C3 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)C=C2C3=C(CC(N2C)(C)C)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propionamide, N-[4-(chlorodifluoromethoxy)phenyl]-3-pyrrolidin-1-yl-](/img/structure/B15005130.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B15005150.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)

![6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide](/img/structure/B15005171.png)

![[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B15005175.png)
![3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15005187.png)
![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15005188.png)

![6-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one](/img/structure/B15005196.png)
